molecular formula C16H16N2O2S B15078843 N'-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide

N'-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide

Katalognummer: B15078843
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: SDXSOQIFFNIAGF-CUQLSPFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide is an organic compound that features a combination of methoxyphenyl and thienyl groups linked by an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation of 2-thienylacetic acid hydrazide with 3-(2-methoxyphenyl)-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-furyl)acetohydrazide
  • N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-pyridyl)acetohydrazide

Uniqueness

N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both methoxyphenyl and thienyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C16H16N2O2S

Molekulargewicht

300.4 g/mol

IUPAC-Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H16N2O2S/c1-20-15-9-3-2-6-13(15)7-4-10-17-18-16(19)12-14-8-5-11-21-14/h2-11H,12H2,1H3,(H,18,19)/b7-4+,17-10+

InChI-Schlüssel

SDXSOQIFFNIAGF-CUQLSPFUSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CC2=CC=CS2

Kanonische SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.